

An In-depth Technical Guide to 3,4-Methylenedioxy PV8

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Compound of Interest

Compound Name: 3,4-Methylenedioxy PV8

Cat. No.: B1660324

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. **3,4-Methylenedioxy PV8** (MDPV8) is a psychoactive substance with unknown pharmacological and toxicological properties in humans. The synthesis and possession of this compound may be controlled in many jurisdictions.

Introduction

3,4-Methylenedioxy PV8 (MDPV8), also known as MDPEP, is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. These substances are structurally derived from cathinone, a naturally occurring stimulant found in the Khat plant. MDPV8 has emerged in the recreational drug market, raising concerns due to its potential for abuse and adverse health effects. This guide provides a comprehensive technical overview of the available information on MDPV8, including its discovery, history, chemical properties, presumed pharmacology, and relevant experimental protocols. Due to the limited research specifically on MDPV8, this guide draws heavily on comparative data from its close structural analogs, primarily 3,4-Methylenedioxypyrovalerone (MDPV) and PV8 (α -PHPP).

Chemical and Physical Data

The fundamental chemical and physical properties of **3,4-Methylenedioxy PV8** are summarized in the table below.

Property	Value
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one
Synonyms	MD-PV8, MDPEP, 3,4-Methylenedioxy Pyrovalerone two carbon homolog
CAS Number	24646-39-7
Molecular Formula	C ₁₈ H ₂₅ NO ₃
Molecular Weight	303.4 g/mol
Appearance	Varies, can be a solid or oil

Discovery and History

The first documented identifications of MDPV8 in forensic toxicology cases occurred around May 2020.^[1] As a designer drug, it is believed to have been synthesized to circumvent existing drug laws that control its analogs.

Legal Status

As of late 2025, **3,4-Methylenedioxy PV8** is not explicitly scheduled under the Controlled Substances Act in the United States. However, its structural similarity to PV8 (alpha-PHPP), a Schedule I substance, means it could be considered an illegal analog under the Federal Analogue Act.^[2] The legal status of MDPV8 and its analogs varies internationally.

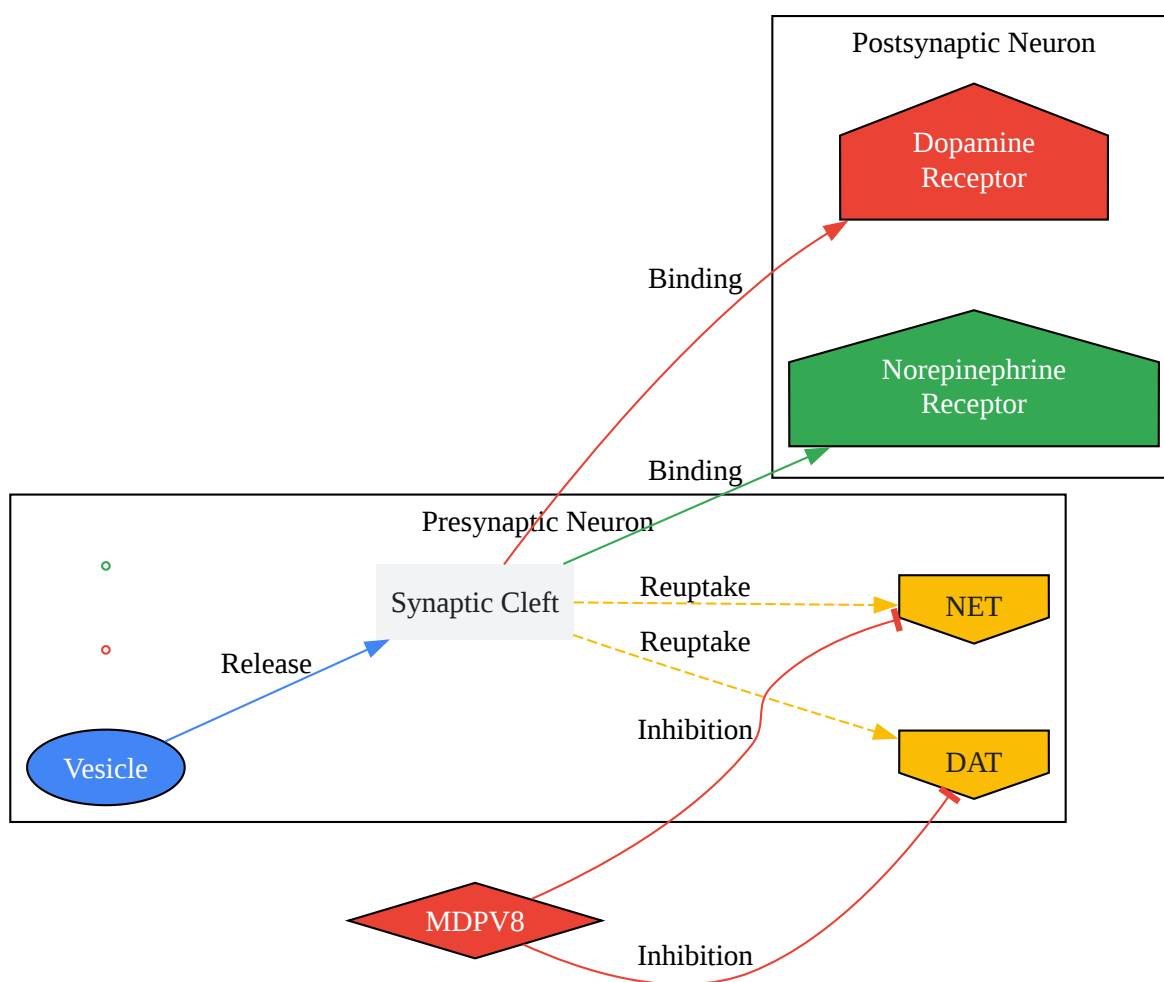
Pharmacology (Presumed)

Direct pharmacological studies on MDPV8 are not yet available in the published scientific literature. However, based on the well-documented pharmacology of its structural analogs, it is presumed to act as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).

Mechanism of Action

NDRI block the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing noradrenergic and dopaminergic

neurotransmission. The primary targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT).



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NDRI Mechanism of Action

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for MDPV and other related pyrovalerone cathinones. This data provides an estimate of the potential potency and

selectivity of MDPV8.

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)	DAT/SERT Ratio
MDPV	14	38	3364	240
α-PVP	12.8	39.4	>10000	>781
Pyrovalerone	18.1	54.1	2450	135

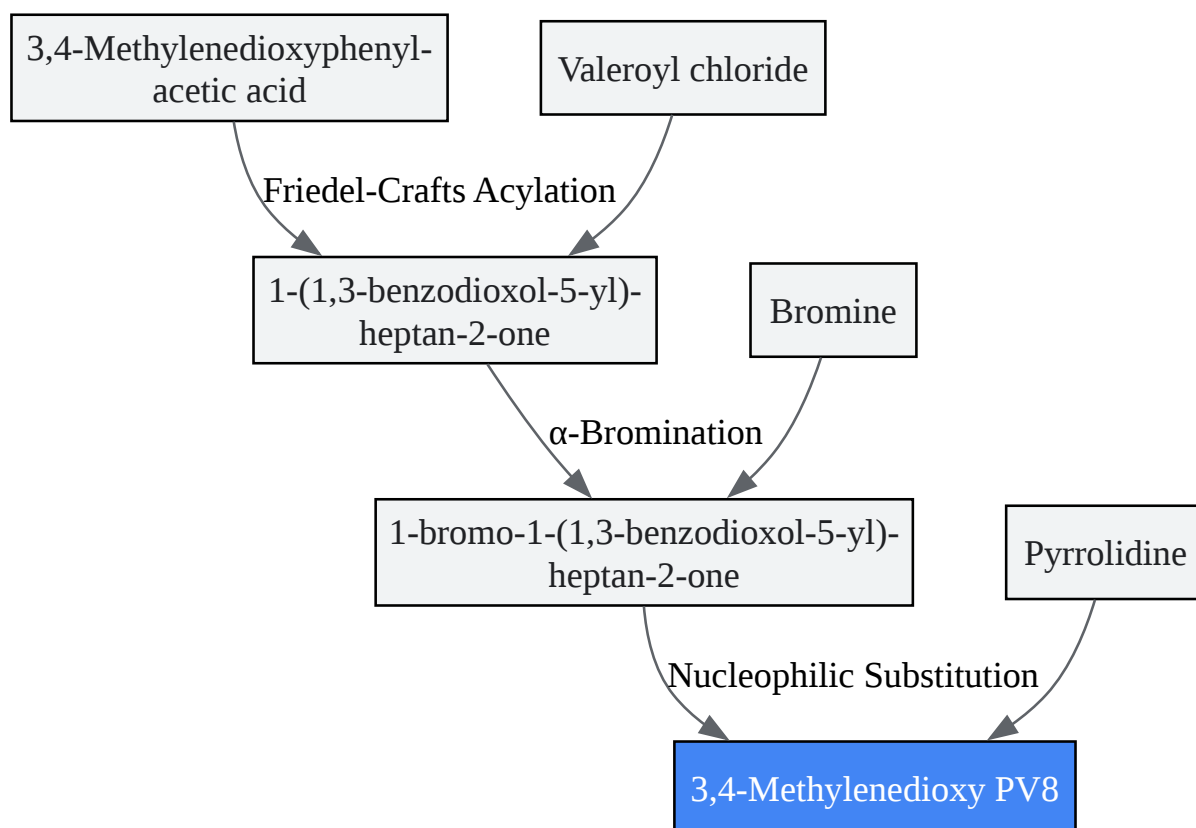
Data compiled from various sources.

Experimental Protocols

This section details methodologies that can be adapted for the study of MDPV8, from its chemical synthesis to its pharmacological characterization.

Proposed Synthesis of 3,4-Methylenedioxy PV8

A plausible synthetic route for MDPV8 can be adapted from the known synthesis of other pyrovalerone analogs. The following is a proposed, non-validated protocol.



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References

- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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